5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine is a bicyclic compound that belongs to the naphthyridine family. It features a tetrahydro structure, indicating that it contains four hydrogen atoms added to the naphthyridine framework, which is a nitrogen-containing aromatic heterocycle. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry, particularly as an inverse agonist for the retinoid-related orphan receptor gamma t (RORγt) involved in various signaling pathways.
The compound is often synthesized through various chemical methodologies, including asymmetric synthesis techniques that enhance its yield and purity. Research has shown that this compound can be derived from simpler pyridine precursors through innovative synthetic routes that minimize the need for extensive purification processes .
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine can be classified as:
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine has been achieved through several innovative methods:
The new synthetic route involves:
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine features a bicyclic structure with two fused rings containing nitrogen atoms. The molecular formula is CHN, indicating a total of ten carbon atoms, twelve hydrogen atoms, and two nitrogen atoms.
Key structural data includes:
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine participates in various chemical reactions due to its amine functional group and heterocyclic nature:
Research indicates that this compound can undergo monosubstitution and disubstitution reactions with primary and secondary amines under specific experimental conditions . The ability to form derivatives makes it a versatile building block in organic synthesis.
The mechanism of action for 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine as an inverse agonist involves binding to RORγt receptors. This binding inhibits receptor activity and modulates downstream signaling pathways associated with immune response regulation.
Studies have shown that compounds like TAK-828F (which contains this scaffold) exhibit significant selectivity for RORγt over other receptors, making them promising candidates for therapeutic applications in autoimmune diseases .
Relevant data from safety profiles indicate low toxicity levels when handled appropriately .
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-amine has several scientific uses:
The versatility of this compound highlights its significance in both medicinal chemistry and organic synthesis contexts.
Palladium-catalyzed vinylation represents a pivotal advancement in constructing the 1,6-naphthyridine core. Initial synthetic routes for intermediates like 2-vinyl-3-acylpyridine relied on potassium vinyltrifluoroborate, achieving good yields but presenting practical limitations for industrial application. These limitations included glass corrosion due to fluoride release, poor atom economy, and the reagent's high cost. A breakthrough emerged with the development of an ethylene gas-based protocol using DPEphos (bis(2-diphenylphosphinophenyl)ether) as a ligand under Heck coupling conditions. High-throughput screening identified optimal catalytic systems (Table 1), with PdCl₂/DPEphos enabling near-quantitative conversion (94.5% yield) of chloropyridine substrate 23 to vinylpyridine 19 under mild conditions (80°C, ethylene atmosphere). This atom-economical approach eliminated stoichiometric vinyl sources, demonstrating scalability without distillation or chromatography purification—critical for API manufacturing [1].
Table 1: Ligand Screening for Pd-Catalyzed Ethylene Vinylation of Chloropyridine [1]
Entry | Catalytic System | Ligand | Conversion of 23 (%) | Yield of 19 (%) |
---|---|---|---|---|
1 | PdCl₂ (20 mol%) | (p-Tol)₃P (40 mol%) | 79.8 | 53.6 |
3 | Pd(OAc)₂ (20 mol%) | Xantphos (20 mol%) | 87.7 | 70.7 |
5 | PdCl₂ (20 mol%) | DPEphos (20 mol%) | 99.1 | 61.1 |
Optimized | PdCl₂ (10 mol%) | DPEphos (10 mol%) | Not detected | 94.5 |
Enantioselective reduction of dihydronaphthyridine 17 posed significant challenges due to substrate air-sensitivity and the absence of precedents for pyridine-based systems. High-throughput screening evaluated >100 catalytic systems, including Ru-, Rh-, and Ir-based catalysts under hydrogenation and transfer hydrogenation conditions. Ruthenium catalyst 30 (Figure 2), utilizing formic acid/triethylamine as the hydrogen source in DMF, emerged as optimal—delivering tetrahydro product 16 with 89.1% conversion and 82.7% enantiomeric excess (ee) at room temperature. Subsequent optimization enhanced ee to >95% after Boc protection and crystallization. This methodology established the first enantioselective route to 5,6,7,8-tetrahydro-1,6-naphthyridines, circumventing late-stage chiral resolution and enabling asymmetric synthesis of RORγt inverse agonists like TAK-828F [1].
Table 2: Catalytic Systems for Asymmetric Reduction of Dihydronaphthyridine 17 [1]
Entry | Reductant | Catalyst | Conditions | Conversion (%) | ee (%) |
---|---|---|---|---|---|
1 | H₂ (3 MPa) | 27 | tBuOK, MeOH, 40°C | 25.9 | 100 |
2 | H₂ (3 MPa) | 28 | nBu₄NI, AcOH/toluene, 40°C | 93.5 | 34.2 |
3 | H₂ (3 MPa) | 29 | MeOH/THF, 40°C | 82.3 | 85.5 |
4 | HCOOH (6 equiv) | 30 | Et₃N (2.4 equiv), DMF, rt | 89.1 | 82.7 |
Direct assembly of the dihydronaphthyridine core was achieved via a one-pot tandem hydroamination/cyclization of 2-vinyl-3-acylpyridine 19. Treatment with methanolic ammonia at elevated temperatures triggered conjugate addition of ammonia to the vinyl group, followed by intramolecular aldol-type condensation to furnish dihydronaphthyridine 17 in high yield (typically >80%). This transformation is unprecedented for pyridine substrates and avoids stoichiometric activating groups. Key mechanistic insights revealed the formation of aromatized byproduct 26 via air oxidation of 17, which necessitated inert atmosphere handling but was readily removed in downstream processing. This tandem process streamlined the synthesis by consolidating two key ring-forming steps into a single operation, enhancing efficiency for complex scaffold construction [1].
Alternative routes to tetrahydro-1,6-naphthyridine fragments leverage double Sonogashira coupling and pyridine annulation. 2,5-Dibromopyridine (3) undergoes sequential Pd/Cu-catalyzed couplings with acetylenic alcohols (e.g., 4a-b) or protected propargylamines (e.g., 10a-e). The resulting di-alkynylpyridines 9a-b undergo Chichibabin cyclization—a base-mediated (e.g., KOH) intramolecular hydroamination—to afford 5,6,7,8-tetrahydro-1,8-naphthyridines like 2a-b. While effective for generating 7-substituted derivatives (e.g., 2b), this route requires multiple steps and protecting group manipulations. Comparatively, the vinylation/hydroamination route (Section 1.3) offers superior step economy for 1,6-naphthyridines, though the Sonogashira/Chichibabin approach provides flexibility for C7-functionalization [6].
Process innovations enabling chromatography/distillation-free synthesis are critical for industrial production of tetrahydro-1,6-naphthyridines. Key developments include:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1